2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-2-ol
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Overview
Description
2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-2-ol is a chemical compound with a complex structure that includes a benzimidazole ring, a phenoxypropyl group, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-2-ol typically involves multiple steps, starting with the preparation of the benzimidazole ring. One common method involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions. The phenoxypropyl group can be introduced through a nucleophilic substitution reaction, where a phenoxypropyl halide reacts with the benzimidazole intermediate. Finally, the propanol group is added through a reduction reaction, often using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.
Substitution: The phenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanol group can yield a ketone, while substitution of the phenoxy group can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, antiviral, or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-2-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The phenoxypropyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The propanol group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]ethanol: Similar structure but with an ethanol group instead of propanol.
2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]methanol: Contains a methanol group instead of propanol.
2-[1-(3-Phenoxypropyl)benzimidazol-2-yl]butanol: Features a butanol group instead of propanol.
Uniqueness
2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propanol group, in particular, may enhance its solubility and reactivity compared to similar compounds with shorter or longer alkyl chains.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[1-(3-phenoxypropyl)benzimidazol-2-yl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-19(2,22)18-20-16-11-6-7-12-17(16)21(18)13-8-14-23-15-9-4-3-5-10-15/h3-7,9-12,22H,8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNFKWLOWDDLMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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